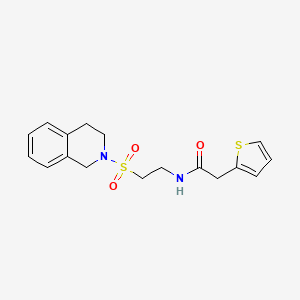
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by a dihydroisoquinoline, sulfonyl, ethyl, and thiophene components
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:
Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.
Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.
Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.
Industrial Production Methods: Scaling up requires robust methods:
Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.
Use of automated parallel synthesizers for optimizing amide coupling conditions.
Purification by preparative HPLC or crystallization ensures the compound’s purity.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.
Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.
Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.
Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.
Major Products Formed
Thiophene-S-oxides
Sulfoxide and sulfide derivatives
Various substituted derivatives at the ethyl group position.
科学的研究の応用
Chemistry
As a synthetic intermediate in the preparation of more complex organic molecules.
Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.
Biology
Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.
Industry
As a precursor in the manufacture of specialty chemicals and advanced materials.
Potential use in the synthesis of novel polymers and electronic materials.
作用機序
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.
Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.
類似化合物との比較
Compared to other sulfonyl-containing heterocycles, this compound stands out for its:
Unique Combination: : Merging a dihydroisoquinoline core with a thiophene ring provides a distinctive set of chemical properties.
Increased Bioactivity: : Enhanced potential in biological systems due to the unique spatial arrangement and electronic effects.
Similar Compounds
N-(2-(morpholino)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-2-(thiophen-2-yl)acetamide
Each has variations in the amine or heterocyclic component, leading to different properties and applications.
There we have it: a comprehensive exploration of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide. What part of this compound fascinates you the most?
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGYYOXAUUOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














